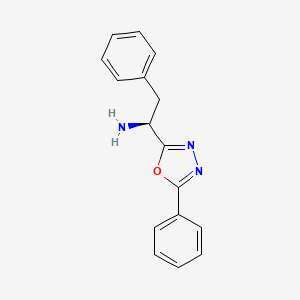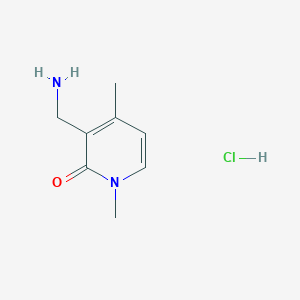
Lesinurad impurity 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lesinurad is a medication used to treat hyperuricemia associated with gout by inhibiting uric acid reabsorption in the kidneys.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lesinurad impurity 19 involves several steps. Starting with 4-bromo-1-aminonaphthalene, the compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The final step involves coupling this intermediate with cyclopropylboronic acid to produce this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes using readily available raw materials, avoiding harmful solvents, and ensuring high yield and purity. The process is designed to be economical, efficient, and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Lesinurad impurity 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under alkaline conditions.
Substitution: It can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions
Oxidation: Typically involves alkaline conditions and quaternary ammonium salts.
Substitution: Reagents such as N,N-dimethylformamide dimethyl acetal and cyclopropylboronic acid are commonly used.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Lesinurad and its related compounds .
Aplicaciones Científicas De Investigación
Lesinurad impurity 19 is primarily used in the research and development of Lesinurad. Its applications extend to:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in inhibiting uric acid transporters.
Medicine: Contributes to the development of treatments for hyperuricemia and gout.
Industry: Employed in the large-scale production of Lesinurad.
Mecanismo De Acción
Comparación Con Compuestos Similares
Lesinurad impurity 19 can be compared with other intermediates and impurities in the synthesis of Lesinurad, such as:
Lesinurad impurity B: Another intermediate with a different molecular structure.
Lesinurad impurity 2: Similar in function but varies in molecular weight and structure.
Lesinurad impurity 3: Differentiated by its unique chemical properties.
This compound is unique due to its specific role in the synthesis pathway and its structural characteristics, which are essential for the final production of Lesinurad.
Propiedades
Fórmula molecular |
C18H16BrN3O4S |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate |
InChI |
InChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 |
Clave InChI |
GUEUZXAPODSQRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)



![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)



